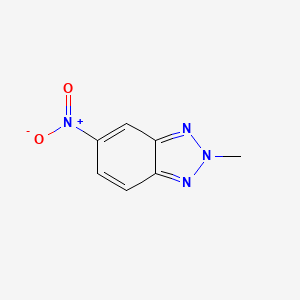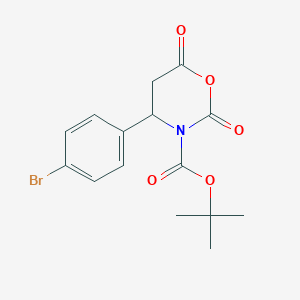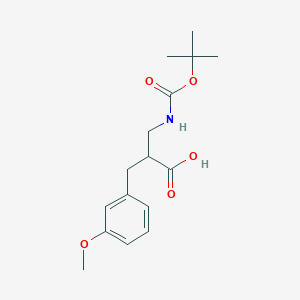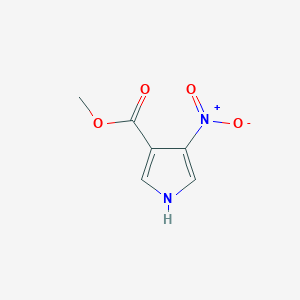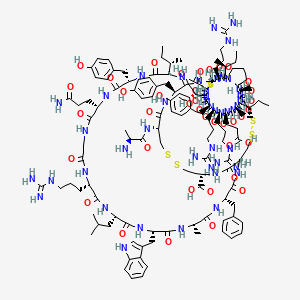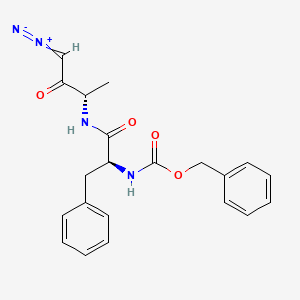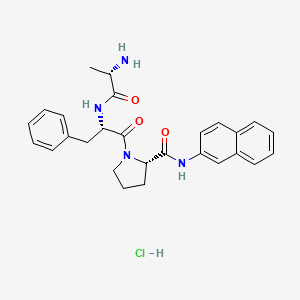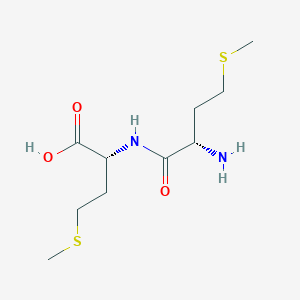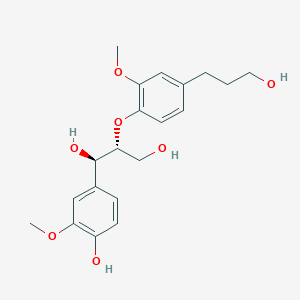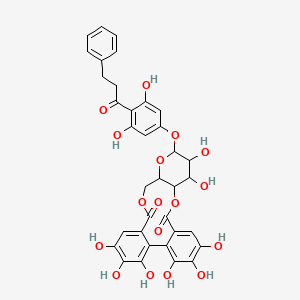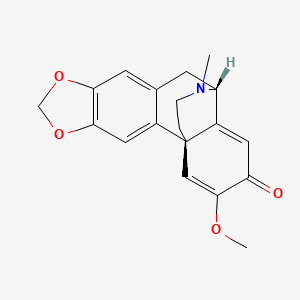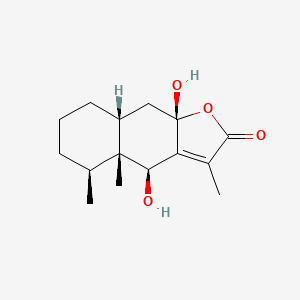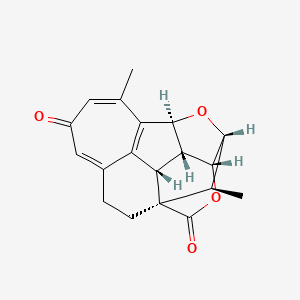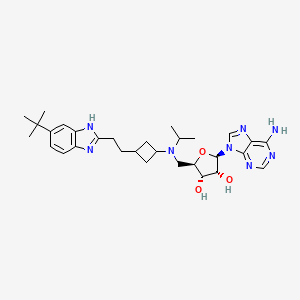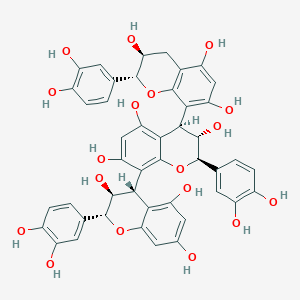
Procyanidin C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Procyanidin C2 is a B type proanthocyanidin trimer, a type of condensed tannin . It is found in grape seeds (Vitis vinifera), wine, barley (Hordeum vulgare), malt, beer, and other plants . It is a bitter-tasting natural product that structurally contains 3 linked (+)-catechin molecules .
Synthesis Analysis
The synthesis of Procyanidin C2 is achieved via a stereoselective intermolecular condensation of an equimolar amount of dimeric catechin or epicatechin nucleophile and monomeric catechin or epicatechin electrophile using Lewis acid . In the case of synthesis of Procyanidin C2, AgBF4 and AgOTf afforded the condensed product in excellent yield .Molecular Structure Analysis
Procyanidins are oligomeric compounds, formed from catechin and epicatechin molecules . The high molecular weight of the longer chain procyanidins has hindered their analysis, but advances in MALDI ToF/ToF mass spectrometry mass range and the ability to form multiply charged ions using electrospray are helping to overcome this limitation .Chemical Reactions Analysis
The study of procyanidins has been an intense area of investigation. Within polyphenols, procyanidins are derived from proanthocyanidins, also known as condensed tannins . The chemical reactions of procyanidins are still under investigation, with a focus on mass spectrometric approaches, especially liquid chromatography-tandem mass spectrometry (LC–MS/MS) and matrix-assisted laser desorption ionization (MALDI) MS/MS .Physical And Chemical Properties Analysis
Procyanidin C2 is easily soluble in polar solvents such as water, alcohol, ketone, glacial acetic acid, and ethyl acetate, and is insoluble in weak polar solvents such as petroleum ether, chloroform, and benzene .Wirkmechanismus
Zukünftige Richtungen
Procyanidins, including Procyanidin C2, are increasingly recognized as possessing health beneficial effects for humans . Future research directions include further investigation of the roles of procyanidins in repairing cartilage injury after ACL tear, broadening the application prospects of procyanidins in this context, and offering new perspectives for clinical cartilage .
Eigenschaften
CAS-Nummer |
37064-31-6 |
|---|---|
Molekularformel |
C45H38O18 |
Molekulargewicht |
866.8 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1 |
InChI-Schlüssel |
MOJZMWJRUKIQGL-WNCKYJNFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



